(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-fluorobenzyl group, and an ethyl-methylbutanamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorination of 2-chloro-6-fluorotoluene under illumination.
Formation of the amide bond: The 2-chloro-6-fluorobenzyl chloride is then reacted with N-ethyl-3-methylbutanamide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding fluorobenzylamine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of fluorobenzylamine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A related compound with similar structural features but different functional groups.
2-Chloro-6-fluorobenzyl alcohol: Another related compound with a hydroxyl group instead of an amino group.
Uniqueness
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H20ClFN2O |
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Molecular Weight |
286.77 g/mol |
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide |
InChI |
InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3 |
InChI Key |
KWGPAZIKBRIUCV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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